A Technical Guide to the Natural Sources of Tricaprin
A Technical Guide to the Natural Sources of Tricaprin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricaprin (CAS RN 621-71-6), also known as glyceryl tricaprate or tridecanoin, is a triglyceride composed of a glycerol backbone esterified with three units of capric acid (C10:0). As a medium-chain triglyceride (MCT), it possesses unique metabolic properties, including rapid absorption and oxidation for energy, which has led to growing interest in its therapeutic applications.[1][2] Notably, tricaprin is under investigation for its potential to treat rare metabolic disorders like triglyceride deposit cardiomyovasculopathy (TGCV), where it may improve myocardial lipolysis and cardiac function.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of tricaprin, presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and illustrates key biological and experimental pathways.
Natural Sources of Tricaprin
Tricaprin is found in a variety of natural fats and oils, typically alongside other saturated and unsaturated triglycerides. Its direct concentration as a simple triglyceride (C10:0 only) is often low, with the majority of capric acid being incorporated into mixed triglycerides. The primary natural sources are concentrated in specific plant oils and mammalian milk fats.
-
Plant-Based Oils : The most significant plant sources are tropical oils. Coconut oil (Cocos nucifera) and palm kernel oil (Elaeis guineensis) are well-established sources of medium-chain fatty acids, including capric acid.
-
Mammalian Milk : Dairy products, particularly goat milk (Capra aegagrus hircus), are notable for their higher concentration of medium-chain fatty acids compared to cow's milk. Human breast milk also contains a significant proportion of MCTs.
-
Other Botanical Sources : The seeds of the California laurel tree (Umbellularia californica) are also reported to contain tricaprin.
Quantitative Analysis of Tricaprin Precursors in Natural Sources
Direct quantification of the simple triglyceride tricaprin (C30:0) in natural sources is challenging, as it is a minor component among a complex mixture of other triglycerides. Most analytical literature focuses on the total fatty acid profile after hydrolysis. The table below summarizes the concentration of capric acid (C10:0) , the constituent fatty acid of tricaprin, in major natural sources.
Disclaimer: The values presented represent the percentage of capric acid relative to the total fatty acid content. The concentration of tricaprin as a discrete triglyceride is significantly lower, often found only in trace amounts, as most capric acid is esterified into mixed-acid triglycerides (e.g., containing one capric, one lauric, and one myristic acid chain).
| Natural Source | Scientific Name | Capric Acid (C10:0) Content (% of Total Fatty Acids) | Reference(s) |
| Coconut Oil | Cocos nucifera | 4.5 - 10.0% | |
| Palm Kernel Oil | Elaeis guineensis | 2.5 - 7.0% | |
| Goat Milk Fat | Capra aegagrus hircus | 8.0 - 14.0% | |
| Cow Milk Fat | Bos taurus | 2.5 - 4.5% | |
| Human Milk Fat | Homo sapiens | 1.5 - 3.5% |
Experimental Protocols
Protocol for Total Lipid Extraction from Oil and Dairy Matrices
This protocol describes a general method for extracting total lipids, including tricaprin, from oil or milk samples, combining principles from established solvent extraction techniques.
Objective: To isolate the total lipid fraction from a natural source for subsequent analysis.
Materials:
-
Sample (e.g., 1 g of coconut oil or 10 mL of goat milk)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
Glassware (separatory funnel, centrifuge tubes)
Methodology:
-
Homogenization:
-
For oil samples: Dissolve 1 g of oil in 20 mL of a chloroform:methanol (2:1, v/v) solution.
-
For milk samples: Homogenize 10 mL of milk with 20 mL of chloroform:methanol (2:1, v/v) in a glass centrifuge tube.
-
-
Phase Separation: Add 5 mL of 0.9% NaCl solution to the homogenate. Vortex thoroughly for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will form: an upper aqueous methanol layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.
-
Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Re-extraction (Optional but Recommended): Add another 10 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower phase again, combining it with the first extract.
-
Solvent Evaporation: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator at 40°C or under a gentle stream of nitrogen.
-
Final Quantification: Once the solvent is fully evaporated, place the flask in a desiccator to remove residual moisture. Weigh the flask to determine the total lipid yield. The dried lipid extract is now ready for analysis.
Protocol for Quantification of Intact Tricaprin via HPLC-ELSD
This protocol outlines the analysis of intact triglycerides using High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD), which is suitable for non-volatile analytes like tricaprin that lack a UV chromophore.
Objective: To separate and quantify tricaprin within a total lipid extract.
Instrumentation and Materials:
-
HPLC system with a binary pump and autosampler
-
Evaporative Light-Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), often used in series for better resolution
-
Tricaprin standard (≥99% purity)
-
Solvent A: Acetonitrile
-
Solvent B: Dichloromethane or Acetone/Isopropanol mixture
-
Dried lipid extract from Protocol 3.1
Methodology:
-
Standard Preparation: Prepare a stock solution of tricaprin standard in dichloromethane at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve the dried lipid extract in dichloromethane to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min. (Note: These settings may need optimization).
-
Gradient Elution: A typical gradient starts with a high percentage of acetonitrile and gradually increases the proportion of the less polar solvent (B) to elute triglycerides by their partition number. An example gradient is:
-
0-5 min: 100% Acetonitrile
-
5-25 min: Linear gradient to 50% Acetonitrile / 50% Dichloromethane
-
25-30 min: Hold at 50% Acetonitrile / 50% Dichloromethane
-
30-35 min: Return to 100% Acetonitrile for column re-equilibration.
-
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve (log-log plot of peak area vs. concentration is typically linear for ELSD).
-
Inject the prepared samples.
-
Identify the tricaprin peak in the sample chromatogram by comparing its retention time to that of the pure standard.
-
Quantify the amount of tricaprin in the sample by interpolating its peak area on the calibration curve.
-
Signaling and Biosynthetic Pathways
Plant Biosynthesis of Tricaprin (Kennedy Pathway)
Tricaprin, like all triacylglycerols in plants, is synthesized primarily via the Kennedy pathway. This process occurs in the endoplasmic reticulum and involves the sequential acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs, which are synthesized in the plastid.
Caption: The Kennedy Pathway for triacylglycerol biosynthesis in plants.
Human Metabolism of Medium-Chain Triglycerides
Tricaprin is metabolized differently from long-chain triglycerides. Its medium-chain fatty acids are rapidly absorbed from the small intestine directly into the portal vein, bypassing the lymphatic system. In the liver, they undergo rapid beta-oxidation to produce acetyl-CoA, which can then be used for energy or converted into ketone bodies.
Caption: Simplified metabolic pathway of tricaprin in humans.
General Experimental Workflow for Tricaprin Analysis
The process of quantifying tricaprin from a natural source involves several key stages, from initial sample preparation to final data analysis. This workflow provides a high-level overview of the necessary steps for researchers.
Caption: General experimental workflow for tricaprin quantification.
References
- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Tricaprin on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricaprin Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy [jstage.jst.go.jp]
- 5. Dietary supplement tricaprin relieves painful symptoms in patients with triglyceride deposit cardiomyovasculopathy [medicaldialogues.in]
